molecular formula C11H12N2 B12123079 Cyclopropanamine, 2-(1H-indol-3-yl)-

Cyclopropanamine, 2-(1H-indol-3-yl)-

Cat. No.: B12123079
M. Wt: 172.23 g/mol
InChI Key: WMUNIKSCJKEXKG-UHFFFAOYSA-N
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Description

Cyclopropanamine, 2-(1H-indol-3-yl)- is a compound that features a cyclopropane ring attached to an indole moiety Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 2-(1H-indol-3-yl)- typically involves the reaction of tryptamine with cyclopropanecarboxylic acid or its derivatives. One common method is the DCC-mediated coupling (using N,N’-dicyclohexylcarbodiimide) between carboxylic acids and amines . This reaction is carried out under mild conditions, often at room temperature, and yields the desired amide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanamine, 2-(1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Cyclopropanamine, 2-(1H-indol-3-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanamine, 2-(1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]cyclopropanamine
  • 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
  • (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide

Comparison: Cyclopropanamine, 2-(1H-indol-3-yl)- is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other indole derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1H-indol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H12N2/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10,13H,5,12H2

InChI Key

WMUNIKSCJKEXKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CNC3=CC=CC=C32

Origin of Product

United States

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